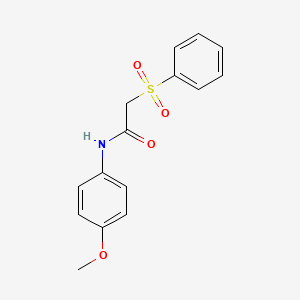

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide

CAS No.: 54306-34-2

Cat. No.: VC7696646

Molecular Formula: C15H15NO4S

Molecular Weight: 305.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54306-34-2 |

|---|---|

| Molecular Formula | C15H15NO4S |

| Molecular Weight | 305.35 |

| IUPAC Name | 2-(benzenesulfonyl)-N-(4-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C15H15NO4S/c1-20-13-9-7-12(8-10-13)16-15(17)11-21(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) |

| Standard InChI Key | UHFBUNPUYSAROE-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Structure

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 305.35 g/mol | |

| Solubility | Not fully characterized | |

| Melting Point | Data unavailable | - |

| Stability | Stable under standard conditions |

Spectral Characterization

-

NMR: The -NMR spectrum (DMSO-, 300 MHz) shows characteristic peaks for the methoxy group ( 3.76 ppm), aromatic protons ( 6.6–8.1 ppm), and sulfonyl/amide functionalities .

-

Mass Spectrometry: ESI-TOF analysis confirms the molecular ion peak at 305.35 .

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

-

Sulfonylation: Reaction of 2-chloroacetamide with benzenesulfonyl chloride in the presence of a base (e.g., NaHCO) to form the sulfonyl intermediate .

-

Methoxyphenyl Substitution: Coupling the intermediate with 4-methoxyaniline under nucleophilic acyl substitution conditions .

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Benzenesulfonyl chloride, NaHCO, HO, 25°C | 75% |

| 2 | 4-Methoxyaniline, DCM, RT, 12h | 82% |

Purification and Characterization

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) .

-

Purity: Confirmed via HPLC (>95%).

Industrial and Research Applications

Chemical Intermediate

-

Used in the synthesis of heterocyclic compounds (e.g., pyrazolo[1,5-a]pyrimidines) with analgesic properties .

Material Science

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume